Calcium monoethylfumarate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del monoetilfumarato de calcio suele implicar la esterificación del ácido fumárico con etanol en presencia de un catalizador, seguida de la adición de iones calcio para formar el compuesto final . Las condiciones de reacción a menudo incluyen:

Temperatura: Temperaturas moderadas alrededor de 60-80°C.

Catalizadores: Catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico.

Solventes: Los solventes comunes incluyen etanol o metanol.

Métodos de producción industrial

La producción industrial del monoetilfumarato de calcio sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reactores por lotes o continuos: Para controlar las condiciones de reacción con precisión.

Pasos de purificación: Incluida la cristalización y la filtración para obtener monoetilfumarato de calcio de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El monoetilfumarato de calcio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo etilo o en la porción fumarato.

Reactivos y condiciones comunes

Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.

Agentes reductores: Incluidos el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos de sustitución: Como los halógenos o los nucleófilos en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

El monoetilfumarato de calcio se ha estudiado para diversas aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes.

Industria: Utilizado en la producción de polímeros y otros materiales industriales.

Mecanismo De Acción

El mecanismo exacto de acción del monoetilfumarato de calcio no se comprende completamente. se cree que ejerce sus efectos a través de:

Dianas moleculares: Interactuando con proteínas y enzimas específicas en el cuerpo.

Vías implicadas: Modulando las vías inflamatorias y las respuestas al estrés oxidativo.

Comparación Con Compuestos Similares

El monoetilfumarato de calcio se puede comparar con otros compuestos similares, como:

Fumarato de dimetilo: Otro derivado de fumarato utilizado en el tratamiento de la psoriasis y la esclerosis múltiple.

Monoetilfumarato de magnesio: Similar en estructura pero con magnesio en lugar de calcio, utilizado para fines terapéuticos similares.

Monoetilfumarato de zinc: Otro compuesto relacionado con zinc, también utilizado en aplicaciones médicas.

Unicidad

El monoetilfumarato de calcio es único debido a su ion calcio específico, que puede conferir propiedades biológicas y químicas distintas en comparación con sus contrapartes de magnesio y zinc .

Actividad Biológica

Calcium monoethylfumarate (CMEF) is a fumarate derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and immunology. This article explores the biological activity of CMEF, focusing on its mechanisms of action, therapeutic uses, and supporting research findings.

CMEF is characterized as an α,β-unsaturated carboxylic ester, which allows it to participate in various biochemical reactions. Its structure facilitates interactions with biological macromolecules, influencing several metabolic pathways.

The biological activity of CMEF is primarily attributed to its ability to modulate oxidative stress and inflammatory responses. Key mechanisms include:

- Antioxidant Activity : CMEF acts as an electrophile, which can interact with thiol groups in proteins, leading to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for the expression of antioxidant genes that protect cells from oxidative damage .

- Anti-inflammatory Effects : CMEF has been shown to inhibit the activation of pro-inflammatory pathways. It modulates cytokine production and immune cell polarization, contributing to its therapeutic effects in conditions like psoriasis and multiple sclerosis .

- Metabolic Modulation : Research indicates that CMEF influences cellular metabolism by promoting glycolysis while inhibiting mitochondrial respiration in endothelial cells . This dual action may play a role in its vascular protective effects.

Therapeutic Applications

CMEF has been investigated for various therapeutic applications:

- Psoriasis Treatment : Clinical studies have highlighted the efficacy of CMEF in reducing psoriatic lesions through its immunomodulatory properties. It appears to downregulate inflammatory cytokines while enhancing the expression of anti-inflammatory mediators .

- Multiple Sclerosis : Similar mechanisms have been observed in the treatment of multiple sclerosis, where CMEF contributes to neuroprotection and reduces inflammation within the central nervous system .

- Potential for Other Conditions : Emerging research suggests that CMEF may also be beneficial in treating other inflammatory and autoimmune disorders due to its broad-spectrum anti-inflammatory effects .

Case Studies

Several case studies have documented the clinical application of CMEF:

- Case Study on Psoriasis :

- Multiple Sclerosis Management :

Research Findings

Recent studies have expanded our understanding of CMEF's biological activity:

Propiedades

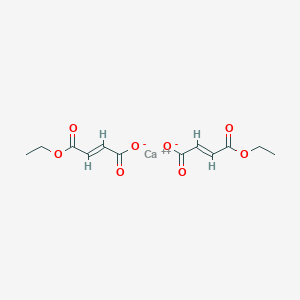

IUPAC Name |

calcium;(E)-4-ethoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONQYHBMBCNDD-SYWGCQIGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2459-05-4 (Parent) | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62008-22-4 | |

| Record name | Calcium monoethylfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062008224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium monoethylfumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium diethyl difumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MONOETHYLFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37SBE2S23Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between calcium monoethylfumarate and monomethylfumarate?

A1: The research article investigates the pharmacokinetics of fumarates after oral administration of a tablet containing both dimethylfumarate and this compound []. While the study doesn't directly measure this compound levels, it focuses on monomethylfumarate, the biologically active metabolite produced from the metabolism of these fumarate compounds.

Q2: How does food intake affect the pharmacokinetics of monomethylfumarate after taking a tablet containing this compound?

A2: The study demonstrates that food intake significantly impacts the absorption rate of monomethylfumarate []. Specifically:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.